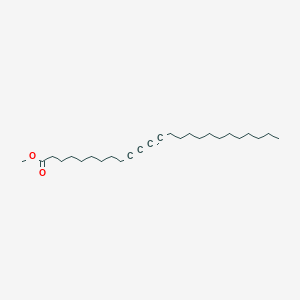

Methyl 10,12-pentacosadiynoate

Übersicht

Beschreibung

Methyl 10,12-pentacosadiynoate is a chemical compound with the molecular formula C26H44O2 and a molecular weight of 388.6264 . It is a methyl ester derivative of 10,12-pentacosadiynoic acid. This compound is known for its unique structure, which includes a diacetylene moiety, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 10,12-pentacosadiynoate can be synthesized through the esterification of 10,12-pentacosadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 10,12-pentacosadiynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Methyl 10,12-pentacosadiynoate is primarily utilized in the synthesis of polydiacetylenes (PDAs), which are known for their unique thermochromic properties. These polymers can undergo color changes in response to temperature variations, making them valuable for applications in sensors and indicators. The ability to modify the diacetylenic backbone allows for the creation of materials with tailored properties, such as enhanced thermal stability and responsiveness to environmental stimuli .

Pharmaceutical Industry

In the pharmaceutical sector, MPDA serves as a reactant in the synthesis of diacetylenic hydroxamic acids, which have shown promise as potential therapeutic agents. These compounds can exhibit significant biological activity, including anti-cancer properties. The incorporation of MPDA into drug formulations may enhance bioavailability and efficacy due to its unique structural characteristics .

Material Science

MPDA is also explored for its applications in advanced materials, particularly in the development of smart coatings and films. The reversible color change property of PDAs derived from MPDA can be harnessed for creating indicators that signal temperature changes or other environmental conditions. This feature is particularly useful in packaging materials that require temperature monitoring .

Nanotechnology

In nanotechnology, MPDA-based materials are investigated for their potential use in drug delivery systems. The ability to modify the polymer's physical properties allows for controlled release mechanisms, which can improve the targeting and effectiveness of therapeutic agents .

Case Study 1: Thermochromic Sensors

A study demonstrated the use of MPDA-derived polymers as thermochromic sensors that change color based on temperature fluctuations. These sensors were integrated into packaging materials to indicate temperature exposure during storage and transport. The results showed high sensitivity and reversibility, making them suitable for applications in food safety and pharmaceuticals.

Case Study 2: Drug Delivery Systems

Research involving MPDA-based nanoparticles highlighted their effectiveness in targeted drug delivery. The nanoparticles exhibited controlled release profiles when subjected to specific stimuli (e.g., pH changes), enhancing drug bioavailability and reducing side effects. This study underlined the versatility of MPDA in developing innovative therapeutic strategies.

Wirkmechanismus

The mechanism of action of methyl 10,12-pentacosadiynoate involves its ability to undergo polymerization reactions. The diacetylene moiety can polymerize upon exposure to ultraviolet light or heat, forming polydiacetylene chains. These chains exhibit unique optical properties, making the compound useful in various applications such as sensors and imaging .

Vergleich Mit ähnlichen Verbindungen

10,12-Pentacosadiynoic acid: The parent acid of methyl 10,12-pentacosadiynoate.

Methyl 10,12-octacosadiynoate: A similar compound with a longer carbon chain.

Methyl 10,12-heptacosadiynoate: Another similar compound with a different carbon chain length.

Uniqueness: this compound is unique due to its specific carbon chain length and the presence of the diacetylene moiety. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications such as the development of advanced materials and sensors .

Biologische Aktivität

Methyl 10,12-pentacosadiynoate (CAS No. 120650-77-3) is a diacetylenic compound with a molecular formula of C26H44O2, known for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview

Chemical Properties:

- Molecular Weight: 388.63 g/mol

- Structure: Contains a diacetylene moiety that allows for polymerization under specific conditions.

Synthesis:

this compound can be synthesized through the esterification of 10,12-pentacosadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This process typically involves refluxing the mixture and subsequent purification through distillation or recrystallization.

The biological activity of this compound is primarily attributed to its ability to undergo polymerization upon exposure to ultraviolet light or heat. This polymerization results in the formation of polydiacetylene chains, which exhibit unique optical properties. These properties make the compound valuable in various applications including sensors and drug delivery systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A study involving gas chromatography-mass spectrometry (GC-MS) identified this compound among others in extracts from various plants. The extracts demonstrated significant antimicrobial activity against a range of microbial isolates .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using the DPPH assay method. The results indicated that extracts containing this compound exhibited notable radical scavenging activity, suggesting its potential as an antioxidant agent .

Neuroprotective Effects

In a study investigating neuroprotective effects against amyloid-beta toxicity (Aβ1-42), this compound was identified in the methanolic extract of Jatropha gossypiifolia. The extract demonstrated protective effects on SH-SY5Y neuronal cells exposed to Aβ1-42, indicating potential applications in Alzheimer's disease research .

Case Studies

- Antimicrobial Study : In an investigation into the antimicrobial properties of various plant extracts, this compound was identified as one of the active components. The study reported that the extracts inhibited growth in multiple bacterial strains, suggesting its utility in developing natural antimicrobial agents .

- Neuroprotective Research : A study focused on the neuroprotective effects of Jatropha gossypiifolia leaf extract found that this compound contributed to improved neuronal cell survival when exposed to neurotoxic agents like Aβ1-42. This finding opens avenues for further research into its role in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

methyl pentacosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSURCIXQQGITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152953 | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120650-77-3 | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions Methyl 10,12-pentacosadiynoate as one of the compounds identified in Jatropha gossypiifolia leaf extract. What is the significance of this finding in the context of the research on Alzheimer's disease?

A1: While the study identified this compound through GC-MS analysis [], it primarily focuses on the molecular docking and potential anti-Alzheimer's activity of another compound found in the extract, Cis, Cis, Cis – 7,10,13 – Hexadecatrienal. The research does not delve into the specific properties or potential effects of this compound. Therefore, its significance in relation to Alzheimer's disease, based on this particular study, remains unexplored. Further research is needed to understand if this compound possesses any relevant biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.